molecular formula C11H13NO3 B3082234 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 111955-03-4

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No.: B3082234
CAS No.: 111955-03-4
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can be synthesized through the esterification of carboxylic acids. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .

Industrial Production Methods

In industrial settings, the production of esters often involves the use of acid chlorides and alcohols in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .

Mechanism of Action

Properties

IUPAC Name

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 2
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 3
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 5
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Reactant of Route 6
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.